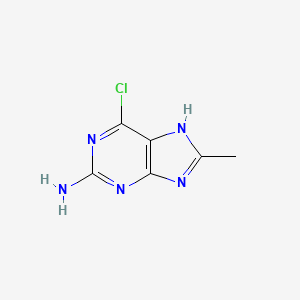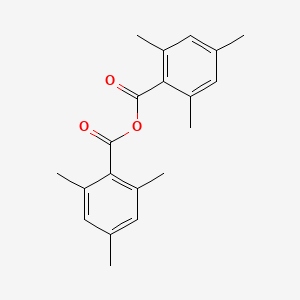
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique hexyl and methylamino substituents, which may impart specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of hexylamine with cyanuric chloride, followed by methylation and subsequent amination to introduce the methylamino group. The reaction conditions would need to be optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar routes as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine:
Melamine: Used in the production of resins and plastics.
Atrazine: A widely used herbicide.
Uniqueness
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical and physical properties compared to other triazines
Eigenschaften
CAS-Nummer |
57987-26-5 |
|---|---|
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H20N4O2/c1-4-5-6-7-8-15-10(16)13-9(12-2)14(3)11(15)17/h4-8H2,1-3H3,(H,12,13,16) |
InChI-Schlüssel |
YABQYVJHUJWCIY-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
Kanonische SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















